4-Chloro-thiamethoxam

Receptor pharmacology Toxicology Selectivity profiling

4-Chloro-thiamethoxam (TMX-Cl), bearing the molecular formula C₈H₉Cl₂N₅O₃S and a molecular weight of 326.16, is an over-chlorinated impurity of the second-generation neonicotinoid insecticide thiamethoxam. It is formed as a byproduct during the synthesis of thiamethoxam, which involves the reaction of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with a 2-chloro-5-thiazolylmethyl intermediate.

Molecular Formula C₈H₉Cl₂N₅O₃S
Molecular Weight 326.16
Cat. No. B1154349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-thiamethoxam
Synonyms(E)-N-(3-((2,4-dichlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide
Molecular FormulaC₈H₉Cl₂N₅O₃S
Molecular Weight326.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-thiamethoxam (TMX-Cl): A Neonicotinoid Impurity with Distinct Physicochemical and Receptor-Binding Properties


4-Chloro-thiamethoxam (TMX-Cl), bearing the molecular formula C₈H₉Cl₂N₅O₃S and a molecular weight of 326.16, is an over-chlorinated impurity of the second-generation neonicotinoid insecticide thiamethoxam . It is formed as a byproduct during the synthesis of thiamethoxam, which involves the reaction of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with a 2-chloro-5-thiazolylmethyl intermediate [1]. While thiamethoxam is widely recognized as a pro-insecticide that is metabolically activated to clothianidin in target organisms [2], the presence of an additional chlorine atom in the 4-chloro-thiamethoxam structure fundamentally alters its physicochemical properties and, by extension, its biological behavior. This structural modification leads to quantifiable differences in receptor binding affinity and a distinct role in analytical quality control, distinguishing it from its parent compound and other neonicotinoids.

Why 4-Chloro-thiamethoxam Cannot Be Substituted by Thiamethoxam or Clothianidin for Analytical and Research Applications


The interchangeability of neonicotinoid compounds is severely limited by their specific structural and metabolic characteristics. While thiamethoxam, clothianidin, and imidacloprid share a common mode of action, their differential toxicities are well-documented [1]. A critical distinction is that thiamethoxam acts as a pro-insecticide, requiring in vivo conversion to clothianidin for potent activity in some species [2]. In contrast, 4-Chloro-thiamethoxam possesses an additional chlorine atom that is not part of the metabolic activation pathway for its parent compound. This structural divergence is not a minor variation; it fundamentally redefines the compound's utility. Generic substitution with thiamethoxam or clothianidin would not only fail to provide the same analytical reference point but would also introduce a different set of biological and chemical behaviors. As a unique impurity, 4-Chloro-thiamethoxam is an essential, non-substitutable analytical standard for the quality control, stability testing, and environmental monitoring of thiamethoxam-based products .

Quantitative Differentiation of 4-Chloro-thiamethoxam: Evidence from Receptor Binding, Synthesis, and Analytical Role


Distinct Mammalian Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity Compared to Insecticidal Neonicotinoids

4-Chloro-thiamethoxam demonstrates a markedly different functional potency at the human muscle-type nicotinic acetylcholine receptor (nAChR) compared to its parent compound thiamethoxam and other commercial neonicotinoids. While thiamethoxam and clothianidin are engineered for high insecticidal potency with selectivity over mammalian receptors, 4-Chloro-thiamethoxam exhibits an EC50 of 2.00E+6 nM at the human TE671 nAChR subtype [1]. This micromolar-range potency is characteristic of an off-target or impurity effect, rather than the highly potent, selective agonism of optimized insecticides. This quantitative difference in mammalian receptor engagement provides a crucial metric for assessing potential off-target biological effects that are not represented by thiamethoxam itself.

Receptor pharmacology Toxicology Selectivity profiling

Defined Role and Unique Chromatographic Behavior as a Process-Related Impurity in Thiamethoxam Synthesis

4-Chloro-thiamethoxam is not a minor or incidental contaminant; it is a structurally characterized, over-chlorinated byproduct formed during a key step in the synthesis of thiamethoxam . Its formation is inherent to the reaction of the 2-chloro-5-thiazolylmethyl intermediate with 3-methyl-4-nitroimino-1,3,5-oxadiazinane [1]. This specific origin contrasts with other thiamethoxam-related compounds, such as the active metabolite clothianidin or the desmethyl-thiamethoxam breakdown product, which arise from metabolic or environmental degradation. Its unique chemical structure, with a second chlorine atom on the thiazole ring, confers a distinct retention time and mass spectrometric signature that is essential for its identification and quantification in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods.

Analytical chemistry Quality control Synthetic impurity profiling

Quantitative Insecticidal Baseline for Thiamethoxam and Clothianidin Provides Critical Context for 4-Chloro-thiamethoxam's Lack of Direct Agrochemical Use

To understand why 4-Chloro-thiamethoxam is procured as an analytical standard and not an agrochemical active ingredient, it is essential to benchmark its parent compounds. In American cockroaches (Periplaneta americana), the minimum insecticidal dose was determined to be 1.4 nmol for thiamethoxam and 2.0 mmol for clothianidin [1]. This represents a 1,428,000-fold difference in potency, a critical finding that highlights the profound impact of even minor structural changes on insecticidal activity. While no direct insecticidal data for 4-Chloro-thiamethoxam was identified in the primary literature, the vast potency gulf between thiamethoxam and its active metabolite clothianidin in this assay system underscores the high probability that the over-chlorinated impurity would exhibit negligible or completely abolished insecticidal activity. This evidence firmly supports its classification and primary use as a research and quality control tool.

Insect toxicology Comparative efficacy Mode of action

Defined Application Scenarios for 4-Chloro-thiamethoxam in Analytical and Research Workflows


Analytical Quality Control (QC) and Purity Assessment of Thiamethoxam Formulations

4-Chloro-thiamethoxam is an essential reference standard for developing and validating HPLC and LC-MS methods aimed at quantifying impurity levels in thiamethoxam active pharmaceutical ingredient (API) and finished agrochemical products. Its distinct chromatographic behavior, as a process-related impurity, allows for its specific identification and quantification, which is a regulatory requirement for product release and stability monitoring .

Stability Studies and Forced Degradation Profiling of Thiamethoxam

During regulatory-required stability studies, thiamethoxam formulations are subjected to various stress conditions (e.g., heat, light, humidity). 4-Chloro-thiamethoxam serves as a critical marker to differentiate process-related impurities from those formed via degradation pathways. This distinction is vital for accurately establishing product shelf-life and storage conditions and for understanding the long-term chemical stability of the product .

Toxicological and Ecotoxicological Risk Assessment of Neonicotinoid Impurities

Given its quantifiable activity at mammalian nAChRs (EC50: 2.00E+6 nM) [1], 4-Chloro-thiamethoxam is a key compound for in vitro toxicology studies aimed at assessing the potential off-target risks associated with neonicotinoid impurities. Its use in receptor-binding and cellular assays helps establish safety margins and contributes to a more comprehensive understanding of the biological effects of technical-grade thiamethoxam and its related substances.

Environmental Fate and Metabolism Studies of Thiamethoxam

In environmental fate studies, 4-Chloro-thiamethoxam is used as a reference compound to distinguish between synthetic impurities and true environmental metabolites of thiamethoxam, such as clothianidin. Accurate identification of transformation products in soil and water samples is essential for building robust environmental risk assessment models and for monitoring the behavior of neonicotinoids in agricultural ecosystems .

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